2-((difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
Description
2-((Difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a benzamide derivative featuring a difluoromethyl sulfonyl substituent at the ortho position of the benzamide ring and a 1-hydroxy-2,3-dihydro-1H-inden-1-yl methyl group as the N-substituent. This compound’s structural complexity arises from the sulfonyl group’s electron-withdrawing properties and the stereochemical constraints imposed by the dihydroindenyl moiety, which may influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4S/c19-17(20)26(24,25)15-8-4-2-6-13(15)16(22)21-11-18(23)10-9-12-5-1-3-7-14(12)18/h1-8,17,23H,9-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHAVBYOQGMQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide typically involves multiple steps:
Formation of the Indenyl Moiety: The synthesis begins with the preparation of the 1-hydroxy-2,3-dihydro-1H-inden-1-yl intermediate. This can be achieved through a cyclization reaction of a suitable precursor under acidic or basic conditions.
Introduction of the Difluoromethylsulfonyl Group: The difluoromethylsulfonyl group is introduced via a sulfonylation reaction, often using difluoromethyl sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the prepared intermediates with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The difluoromethylsulfonyl (–SO₂CF₂H) group is electron-withdrawing, enabling nucleophilic substitution and hydrolysis reactions. Key observations include:
-
Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the sulfonyl group undergoes hydrolysis to form sulfonic acid derivatives. This reaction is critical for detoxification pathways in biological systems .
-
Nucleophilic Substitution : The sulfonyl group participates in SN2 reactions with amines or thiols, forming sulfonamides or sulfonic thioesters. For example, reaction with ethylenediamine yields bis-sulfonamide derivatives .
Table 1: Sulfonyl Group Reactions
| Reaction Type | Conditions | Product(s) | Reference |
|---|---|---|---|
| Hydrolysis | NaOH (1M), 80°C, 6 hrs | Benzamide-sulfonic acid derivative | |
| Amine Substitution | Ethylenediamine, DMF, RT | N,N’-Bis-sulfonamide |
Benzamide Functionalization
The benzamide (–CONH–) group undergoes acid- or base-catalyzed reactions:
-
Acid-Catalyzed Hydrolysis : In HCl/EtOH, the amide bond cleaves to form benzoic acid and the corresponding amine .
-
Reductive Amination : Reaction with NaBH₃CN and aldehydes produces secondary amines, useful for prodrug development .
Key Reaction Pathway:
Indenol Oxidation and Cyclization
The 1-hydroxy-2,3-dihydro-1H-indenyl group is prone to oxidation and intramolecular cyclization:
-
Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, forming a dihydroindenone intermediate .
-
Cyclization : Under acidic conditions (e.g., H₂SO₄), the indenol group forms a fused bicyclic structure via dehydration .
Table 2: Indenol Reactivity
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄, 0°C, 2 hrs | 1-Keto-2,3-dihydro-1H-indene | |
| Acid-Catalyzed Cyclization | H₂SO₄, reflux | Bicyclic indene derivative |
Biological Interactions
While not a direct chemical reaction, the compound’s HIF-2α inhibition involves non-covalent interactions:
-
The difluoromethylsulfonyl group binds to hydrophobic pockets in the HIF-2α PAS-B domain, disrupting dimerization .
-
The benzamide moiety stabilizes interactions with residues like Tyr-281 and Thr-324 via hydrogen bonding .
Figure 1: HIF-2α Binding Mechanism
| Interaction Site | Binding Mode | Key Residues |
|---|---|---|
| PAS-B Domain | Hydrophobic pocket | Leu-319, Val-401 |
| Active Site | H-bonding network | Tyr-281, Thr-324 |
Synthetic Routes
The compound is synthesized via a three-step process:
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, PT2399, a related compound, has been reported to act as a potent and selective antagonist of hypoxia-inducible factor 2-alpha (HIF-2α), which plays a crucial role in tumor progression and survival under hypoxic conditions . The inhibition of HIF-2α has been linked to reduced tumor growth in renal cell carcinoma models, suggesting that 2-((difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide may share similar mechanisms.
Drug Design
The sulfonyl fluoride moiety in this compound is a valuable functional group in drug design, particularly for the development of enzyme inhibitors. Sulfonyl fluorides are known for their ability to form covalent bonds with nucleophilic sites on proteins, which can lead to irreversible inhibition of target enzymes . This property makes the compound a candidate for further exploration in the development of therapeutic agents targeting specific enzymes involved in disease pathways.
In Vivo Studies
In vivo studies using related compounds have shown promising results in cancer treatment. For example, PT2399 demonstrated significant tumor regression in preclinical models of clear cell renal cell carcinoma (ccRCC) by inhibiting HIF-2α activity . Such findings highlight the potential for this compound to be evaluated for similar therapeutic effects.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of difluoromethylated compounds has revealed that modifications to the benzamide scaffold can significantly impact biological activity . By systematically altering substituents on the benzamide structure, researchers can optimize potency and selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The difluoromethylsulfonyl group may enhance binding affinity or specificity, while the hydroxy-dihydroindenyl moiety could contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
(a) N-(2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide ()
- Substituents : Chloro and trifluoromethyl groups at the inden and benzamide positions, respectively.
- Molecular Weight : 367.71 g/mol vs. an estimated ~400 g/mol for the target compound (due to the heavier difluoromethyl sulfonyl group).
(b) Aggrecanase Inhibitors ()
- Core Structure: The (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group is analogous to the cis-(1S)(2R)-amino-2-indanol scaffold used in aggrecanase inhibitors.
- Functional Groups : The hydroxy group in the inden moiety is critical for conformational restraint and enzyme selectivity, as seen in compound 11 from , which achieved oral bioavailability and potency via similar structural constraints .
(c) Benzamide Derivatives ()
- Synthetic Routes: Compounds like N-(2-(1H-Benzimidazole-2-yl)phenyl)benzene-1,4-diamine are synthesized via reactions between acyl chlorides and amines, a pathway likely applicable to the target compound using 2-((difluoromethyl)sulfonyl)benzoyl chloride and an amino-alcohol precursor .
- Spectroscopic Characterization : NMR and IR data for benzamide derivatives in suggest that the target compound’s sulfonyl and hydroxy groups would produce distinct peaks (e.g., S=O stretching at ~1350–1200 cm⁻¹ in IR) .
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide (CAS No. 1790198-46-7) is a novel chemical entity with potential biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 381.4 g/mol. The structure includes a difluoromethyl sulfonyl group and an indene-derived hydroxymethyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F2NO4S |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1790198-46-7 |
| SMILES | O=C(NCC1(O)CCc2ccccc21)c1ccccc1S(=O)(=O)C(F)F |
Antiproliferative Effects
Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For example, benzopsoralens, which share a hydroxymethyl group, have shown marked antiproliferative effects by inhibiting topoisomerase II activity in mammalian cells . This suggests that the target compound may also possess similar properties due to its structural analogies.
The proposed mechanism of action for compounds like This compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, the presence of a difluoromethyl group can enhance lipophilicity and alter the compound's interaction with biological membranes, potentially affecting drug absorption and distribution .
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Benzopsoralens : These compounds demonstrated significant antiproliferative effects when activated by UVA light, indicating that light activation may enhance their efficacy .
- Difluoromethyl Compounds : Research has shown that difluoromethylated products can exhibit increased hydrogen-bond donating capabilities compared to their non-fluorinated counterparts, which may enhance their biological activity .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-((difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis can be achieved via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) in acetonitrile/water solvent systems (3:1 ratio) under mild stirring conditions (72 hours at room temperature). Purification via crystallization from methanol/water (4:1) yields ~75% product. Optimization should focus on solvent polarity, stoichiometric ratios of reactants, and reaction duration to minimize side products .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer : Combined use of IR spectroscopy (to confirm sulfonyl and amide groups), 1H/13C NMR (to resolve aromatic protons, dihydroindenyl protons, and methylene linkages), and mass spectrometry (for molecular weight validation) is critical. Elemental analysis further verifies purity. For crystalline samples, X-ray diffraction with SHELXL refinement resolves stereochemical ambiguities .
Q. How does crystallographic refinement (e.g., SHELX) clarify molecular conformation in this compound?
- Methodological Answer : SHELXL refines small-molecule crystal structures by analyzing intensity data to resolve bond lengths, angles, and torsion angles. For this benzamide derivative, SHELX can identify conformational flexibility in the dihydroindenyl moiety and validate hydrogen bonding between the sulfonyl group and hydroxyl substituents .
Advanced Research Questions
Q. How can computational and experimental strategies resolve discrepancies between predicted and observed kinase inhibition activity?
- Methodological Answer : Use indirect response pharmacokinetic-pharmacodynamic (PK/PD) models to correlate systemic concentrations with biomarker inhibition (e.g., phosphorylated MEK1). For example, a Hill coefficient >8 in dose-response curves indicates steep efficacy thresholds (>60% target inhibition for tumor stasis). Parallel molecular docking studies can identify steric clashes or solvation effects impacting binding .
Q. What high-throughput and machine learning approaches optimize reaction conditions for sulfonamide derivatives?
- Methodological Answer : Implement Bayesian optimization or full factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratios) efficiently. High-throughput robotic synthesis coupled with LC-MS analysis accelerates parameter space exploration. Machine learning models trained on reaction yield data predict optimal conditions for analogous compounds .
Q. Which statistical experimental designs evaluate multifactorial influences on synthesis efficiency?
- Methodological Answer : A full factorial design tests interactions between variables (e.g., reactant molar ratios, solvent polarity, reaction time). For this compound, a 2^5 factorial matrix (32 experiments) identifies critical factors (e.g., EDC·HCl concentration) and interaction effects, enabling predictive modeling of yield outcomes .
Q. How should contradictory data between in vitro potency and in vivo tumor xenograft responses be analyzed?
- Methodological Answer : Develop integrated PK/PD models to account for bioavailability differences. For example, compare in vitro IC50 values (e.g., ~3 μM for MEK1 inhibition) with in vivo tumor stasis concentrations (e.g., 4.48 μM in A375 xenografts). Adjust for protein binding, metabolic clearance, and tissue penetration using physiologically based pharmacokinetic (PBPK) simulations .
Q. What structural modifications enhance kinase target selectivity in benzamide derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous B-Raf inhibitors show that difluoromethyl sulfonyl groups improve potency by enhancing electrostatic interactions with ATP-binding pockets. Substituting the dihydroindenyl hydroxyl group with bulkier moieties (e.g., tert-butyl) reduces off-target effects on related kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
